molecular formula C7H8O3S B12788400 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide CAS No. 32476-23-6

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide

Cat. No.: B12788400
CAS No.: 32476-23-6
M. Wt: 172.20 g/mol
InChI Key: MMTOYCALILSUEW-UHFFFAOYSA-N
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Description

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of oxygen and sulfur atoms within its ring system, which contribute to its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides .

Scientific Research Applications

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms within the tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

32476-23-6

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

9-oxa-3λ6-thiatricyclo[4.2.1.02,5]non-7-ene 3,3-dioxide

InChI

InChI=1S/C7H8O3S/c8-11(9)3-4-5-1-2-6(10-5)7(4)11/h1-2,4-7H,3H2

InChI Key

MMTOYCALILSUEW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C=CC(C2S1(=O)=O)O3

Origin of Product

United States

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